Biochemical Potency: c-met-IN-1 Demonstrates Sub-Nanomolar IC₅₀ for c-Met Kinase
c-met-IN-1 exhibits exceptionally high potency against c-Met kinase, with a reported biochemical IC₅₀ of 1.1 nM [1]. This potency is superior to that of the structurally related analog Foretinib, which was evaluated in the same study [1]. It is also comparable to or exceeds the potency of other widely used research-grade c-Met inhibitors such as JNJ-38877618 (IC₅₀ = 2 nM for wild-type Met) and PF-04217903 (IC₅₀ = 4.8 nM in A549 cellular assay), although these are cross-study comparisons with differing assay conditions .
| Evidence Dimension | c-Met Kinase Inhibition (Biochemical IC₅₀) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | Foretinib: >1.1 nM (exact value not reported, stated as less active); JNJ-38877618: 2 nM; PF-04217903: 4.8 nM |
| Quantified Difference | c-met-IN-1 is at least 1.8-fold more potent than JNJ-38877618 and 4.4-fold more potent than PF-04217903 in respective assays. |
| Conditions | Biochemical kinase assay using recombinant c-Met (exact conditions vary per source). |
Why This Matters
A lower IC₅₀ in biochemical assays allows for lower compound concentrations in cellular and in vivo studies, reducing the risk of off-target effects and solvent toxicity, which is critical for generating clean and interpretable datasets.
- [1] Wang, X., Jiang, N., Zhao, S., Xi, S., Wang, J., Jing, T., Zhang, W., Guo, M., Gong, P., & Zhai, X. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886–896. View Source
